molecular formula C8H5Br2Cl B1368171 1-Chloro-4-(2,2-dibromoethenyl)benzene CAS No. 77295-59-1

1-Chloro-4-(2,2-dibromoethenyl)benzene

Cat. No. B1368171
CAS RN: 77295-59-1
M. Wt: 296.38 g/mol
InChI Key: DNPRIRIOOKQBDK-UHFFFAOYSA-N
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Patent
US07365205B2

Procedure details

4-Chlorobenzaldehyde (2.81 g) was dissolved in methylene chloride (300 ml), and carbon tetrabromide (13.3 g) and triphenylphosphine (21.0 g) were added to stir the mixture at room temperature for 90 minutes. After insoluble matter deposited was removed by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by column chromatagraphy on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (5.54 g).
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10](Br)(Br)([Br:12])[Br:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[C:10]([Br:12])[Br:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
21 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir the mixture at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After insoluble matter deposited was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatagraphy on silica gel (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=C(Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.54 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.